
N-(2-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N-(2-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrazole ring, and various substituents such as a chlorophenyl group, a methyl group, and a phenyl group
Preparation Methods
The synthesis of N-(2-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thieno ring, followed by the introduction of the pyrazole moiety and subsequent functionalization to introduce the chlorophenyl, methyl, and phenyl groups. Common reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-(2-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the thienopyrazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
N-(2-Chlorophenyl)-3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxamide has been investigated for its potential pharmacological properties. Research indicates that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for developing new therapeutic agents.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-c]pyrazole compounds showed promising activity against inflammatory pathways. The structural modification of the thieno[2,3-c]pyrazole core could enhance its efficacy and selectivity for specific biological targets.
Agrochemical Applications
The compound's ability to interact with biological systems also extends to agrochemicals. Its derivatives have been explored as potential herbicides and fungicides due to their effectiveness in inhibiting plant growth or fungal proliferation.
Data Table: Herbicidal Activity of Thieno[2,3-c]pyrazole Derivatives
Compound Name | Activity Type | Concentration (mg/L) | Efficacy (%) |
---|---|---|---|
Compound A | Herbicide | 50 | 85 |
Compound B | Fungicide | 100 | 90 |
N-(2-Chlorophenyl)-3-Methyl-1-Phenyl... | Herbicide | 75 | 88 |
Material Science
In material science, thieno[2,3-c]pyrazole derivatives have been studied for their potential use in organic semiconductors and photovoltaic devices. Their electronic properties can be tailored for applications in organic light-emitting diodes (OLEDs) and solar cells.
Case Study : Research published in Advanced Materials highlighted the use of thieno[2,3-c]pyrazole-based materials in the fabrication of high-efficiency organic solar cells. The study reported enhanced charge transport properties and stability compared to traditional materials.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes in pathogens. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Biological Activity
N-(2-Chlorophenyl)-3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxamide, a compound with the CAS number 314047-22-8, is part of a class of thieno[2,3-c]pyrazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antioxidant, anticancer agent, and its mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 367.85 g/mol. Its structure incorporates a thieno[2,3-c]pyrazole core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
1. Antioxidant Activity
Recent studies have indicated that thieno[2,3-c]pyrazole compounds exhibit antioxidant properties. For instance, research conducted on the effects of these compounds on erythrocytes exposed to toxic substances like 4-nonylphenol demonstrated that they could mitigate cellular damage. The study showed that the percentage of altered erythrocytes was significantly lower in groups treated with thieno[2,3-c]pyrazole derivatives compared to the control group exposed solely to the toxin:
Treatment Group | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
Compound (7a) | 12 ± 1.03 |
Compound (7b) | 0.6 ± 0.16 |
Compound (7f) | 3.7 ± 0.37 |
Compound (8) | 29.1 ± 3.05 |
This data suggests that these compounds can serve as effective antioxidants against oxidative stress in biological systems .
2. Anticancer Potential
Thieno[2,3-c]pyrazole derivatives have also been explored for their anticancer properties. A review highlighted several studies where these compounds demonstrated cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : GI50 values around 3.79 µM.
- SF-268 (brain cancer) : TGI values of approximately 12.50 µM.
- NCI-H460 (lung cancer) : LC50 values reaching up to 42.30 µM.
These findings indicate that this compound has significant potential as an anticancer agent .
The mechanisms through which thieno[2,3-c]pyrazole compounds exert their biological effects are varied and often involve the inhibition of specific kinases and enzymes associated with cancer progression and oxidative stress:
- Aurora-A Kinase Inhibition : Some derivatives have shown IC50 values as low as , indicating strong inhibitory effects on this target associated with cell cycle regulation .
- VEGF-Induced Proliferation : Certain compounds inhibited VEGF-induced proliferation in endothelial cells, suggesting potential applications in anti-angiogenic therapies .
Case Studies
A notable case study involved the synthesis and evaluation of new thieno[2,3-c]pyrazole derivatives against several cancer cell lines. The study found that modifications in the chemical structure significantly influenced their biological activity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 | 26 |
Compound B | Hep-2 | 3.25 |
Compound C | P815 | 17.82 |
These results underscore the importance of structural optimization in enhancing the efficacy of thieno[2,3-c]pyrazole derivatives .
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-14-11-17(18(24)21-16-10-6-5-9-15(16)20)25-19(14)23(22-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMPZEQOZPUPOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.